N-methyl-N-(pyridin-2-yl)methanesulfonamide

Description

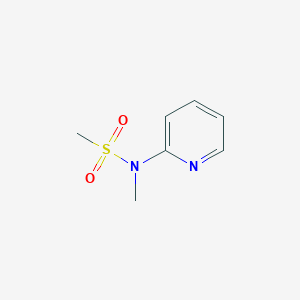

N-Methyl-N-(pyridin-2-yl)methanesulfonamide is a sulfonamide derivative characterized by a pyridin-2-yl group attached to a methyl-substituted sulfonamide moiety. Sulfonamides are widely studied for their pharmaceutical relevance, including roles as enzyme inhibitors, antibacterial agents, and intermediates in drug synthesis . Its structural simplicity, featuring a pyridine ring and a sulfonamide group, makes it a scaffold for developing bioactive molecules, as seen in derivatives like COX-2 inhibitors and kinase-targeting agents .

Properties

IUPAC Name |

N-methyl-N-pyridin-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9(12(2,10)11)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPWOUKEHUZQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633806 | |

| Record name | N-Methyl-N-(pyridin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100868-76-6 | |

| Record name | N-Methyl-N-(pyridin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyridin-2-yl)methanesulfonamide typically involves the reaction of pyridine-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(pyridin-2-yl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-Methyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)methanesulfonamide (3ab)

- Structure : Incorporates a fused imidazo[1,2-a]pyridine ring instead of a simple pyridin-2-yl group.

- Properties : Higher molecular weight (302.0958 g/mol) and melting point (169–170 °C) compared to the target compound, attributed to increased aromaticity and rigidity.

- Synthesis : Prepared via gold-catalyzed alkyne activation, highlighting the role of transition metals in constructing complex heterocycles .

N-Methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide

Me-NS-398 (N-methyl-N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide)

- Structure : Substitutes pyridine with a nitroaryl group, enhancing electron-withdrawing effects.

- Activity : Retains aromatase suppression activity (IC₅₀ ~5–25 μM in breast cancer cells) despite lacking COX-2 inhibition, suggesting divergent structure-activity relationships .

Modifications on the Pyridine Ring

PF-562271 (N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide)

- Structure : Extends the pyridine ring with a pyrimidine-indole substituent and trifluoromethyl group.

- Properties : Higher molecular weight (507.49 g/mol) and lipophilicity due to the trifluoromethyl group.

- Activity : Potent FAK (focal adhesion kinase) inhibitor (pKi = 6.8) that binds the T-loop in a closed conformation, demonstrating kinase selectivity .

N-Benzylpyridine-2-sulfonamide

- Structure : Replaces the methyl group with a benzyl substituent.

- Crystallography : Exhibits a dihedral angle of 75.75° between pyridine and benzene rings, stabilized by N–H⋯O/N hydrogen bonds. This contrasts with the planar conformation of simpler sulfonamides .

Key Findings and Implications

Structural Flexibility : The sulfonamide core tolerates diverse substituents, enabling tailored physicochemical properties. For example, trifluoromethyl groups enhance metabolic stability, while aromatic extensions improve target binding .

Activity Retention : Substitutions on the nitrogen (e.g., cyclohexyloxy in Me-NS-398) can decouple biological activities (e.g., aromatase vs. COX-2 inhibition), highlighting the importance of pharmacophore optimization .

Synthetic Accessibility : Transition metal catalysis (e.g., gold in ) and modular coupling reactions (e.g., Goldberg reaction in ) facilitate rapid diversification of the sulfonamide scaffold.

Biological Activity

N-methyl-N-(pyridin-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a pyridine ring and a sulfonamide functional group. Its molecular formula is , and it has a molecular weight of approximately 178.23 g/mol. The presence of the sulfonamide group allows for interactions with various biological targets, particularly enzymes, which can lead to inhibition or modulation of their activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes. This interaction can inhibit enzyme activity, disrupting biochemical pathways essential for cellular function. Notably, the compound has been investigated for its role as an inhibitor of carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in biological systems .

Biological Activities

1. Enzyme Inhibition:

- Carbonic Anhydrase Inhibition: this compound has shown potential as a carbonic anhydrase inhibitor. This inhibition can affect various physiological processes, including respiration and acid-base balance.

- Other Enzyme Targets: The sulfonamide moiety may also interact with other enzymes, potentially leading to antimicrobial or anticancer effects, similar to other compounds with analogous structures.

2. Antimicrobial Activity:

3. Anticancer Potential:

- The structural characteristics of this compound suggest potential applications in cancer therapy. Research into related compounds has indicated that similar structures can inhibit cancer cell proliferation through various mechanisms.

Research Findings

Several studies have explored the biological activity and mechanisms of action of this compound:

Case Studies

Case Study 1: Carbonic Anhydrase Inhibition

In a controlled study, this compound was tested for its inhibitory effects on carbonic anhydrase activity. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential utility in treating conditions like glaucoma and edema where carbonic anhydrase plays a crucial role.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity, warranting further investigation into its mechanism and efficacy as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.